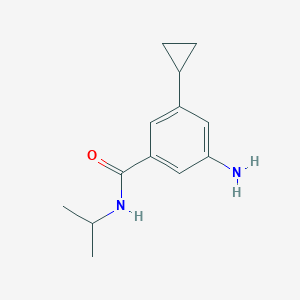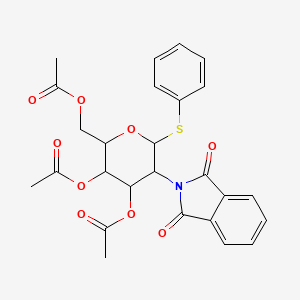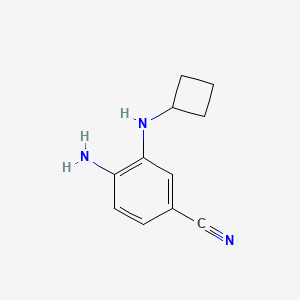
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromo-2-chlorophényl)-1H-pyrazol-3-amine est un composé chimique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents. Ce composé particulier se caractérise par la présence d'un substituant bromo et chloro sur le cycle phényle attaché au noyau pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-(4-bromo-2-chlorophényl)-1H-pyrazol-3-amine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la 4-bromo-2-chlorophénylhydrazine et l'acétoacétate d'éthyle.
Cyclisation : L'hydrazine réagit avec l'acétoacétate d'éthyle en milieu acide pour former le cycle pyrazole.
Amination : L'intermédiaire résultant subit une amination pour introduire le groupe amine en position 3 du cycle pyrazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes automatisés pour un contrôle précis des conditions réactionnelles et de techniques de purification telles que la cristallisation et la chromatographie pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(4-bromo-2-chlorophényl)-1H-pyrazol-3-amine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les substituants bromo et chloro sur le cycle phényle peuvent participer à des réactions de substitution aromatique nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut subir des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des composés biaryliques.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires.
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Couplage : Catalyseurs au palladium en présence d'acides boroniques ou d'esters.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers pyrazoles substitués, tandis que les réactions de couplage peuvent produire des dérivés biaryliques.
Applications de recherche scientifique
La 5-(4-bromo-2-chlorophényl)-1H-pyrazol-3-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme un composé de tête potentiel pour le développement de médicaments.
Industrie : Utilisée dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 5-(4-bromo-2-chlorophényl)-1H-pyrazol-3-amine dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets. Les voies exactes impliquées peuvent varier, mais elles impliquent généralement la liaison à des sites actifs ou la modification de la fonction des protéines cibles.
Applications De Recherche Scientifique
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Bromo-2-chlorophénol : Un composé apparenté avec des substituants similaires mais dépourvu du cycle pyrazole.
5-(4-Bromo-2-chlorophényl)-1H-pyrazole : Structure similaire mais sans le groupe amine en position 3.
Unicité
La 5-(4-bromo-2-chlorophényl)-1H-pyrazol-3-amine est unique en raison de la combinaison de son noyau pyrazole et des substituants spécifiques sur le cycle phényle. Cette combinaison confère des propriétés chimiques distinctes et des activités biologiques potentielles qui ne sont pas observées dans les composés étroitement liés.
Propriétés
Formule moléculaire |
C9H7BrClN3 |
|---|---|
Poids moléculaire |
272.53 g/mol |
Nom IUPAC |
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Clé InChI |
CDRXGCQKUCRZCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)



![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)
![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)



![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)

![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)
